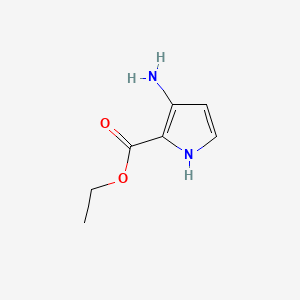

ethyl 3-amino-1H-pyrrole-2-carboxylate

概述

描述

Ethyl 3-amino-1H-pyrrole-2-carboxylate (CAS: 252932-48-2) is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . Its structure features a pyrrole ring substituted with an amino (-NH₂) group at position 3 and an ethoxycarbonyl (-COOEt) group at position 2. This compound is highly reactive due to the presence of both electron-donating (amino) and electron-withdrawing (ester) groups, enabling participation in diverse reactions such as nucleophilic substitutions, cyclizations, and coupling reactions. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of antitumor agents and kinase inhibitors .

Synthesis: The compound is synthesized via cyclization of diethyl 2-(2-cyanovinylamino)malonate under basic conditions (e.g., sodium ethoxide), followed by purification via recrystallization, yielding the hydrochloride salt (CAS: 252932-49-3) in ~82% yield .

准备方法

Preparation Methods of Ethyl 3-Amino-1H-Pyrrole-2-Carboxylate

Cyclization of Precursors

One of the most established synthetic routes involves the cyclization of suitable precursors to form the pyrrole ring with the amino and ester groups in the correct positions. A typical example is the reaction of ethyl acetoacetate with an amine under acidic conditions. This method is favored for its straightforward approach to constructing the heterocyclic core.

- Reaction Conditions: Acidic medium, controlled temperature to ensure regioselectivity.

- Advantages: Direct formation of the pyrrole ring with appropriate substitution.

- Challenges: Requires careful control to avoid side reactions and to maximize yield.

Condensation Followed by Cyclization

Another prevalent method involves the condensation of ethyl 3-aminocrotonate with formamide, followed by cyclization to yield the target compound. This two-step sequence allows for the assembly of the pyrrole ring with the amino and ester groups already incorporated.

- Reaction Conditions: Moderate to high temperatures, use of catalysts to promote cyclization.

- Advantages: Efficient formation of the heterocyclic system with functional groups in place.

- Challenges: Requires optimization of temperature and catalyst to improve yield and purity.

Industrial-Scale Synthesis

Industrial production focuses on optimizing reaction parameters such as solvent choice, temperature, catalysts, and purification techniques to enhance yield and purity. A documented example includes the preparation of the hydrochloride salt of this compound with the following process:

-

- Extraction of the organic layer with ethyl acetate.

- Washing with brine.

- Concentration and addition of acetonitrile.

- Treatment with 6 M HCl in isopropanol at 25±5°C over 10 minutes.

- Stirring for 2 hours to crystallize the product.

- Filtration, washing with ethyl acetate-acetonitrile mixture, and drying under vacuum at 45°C for 5 hours.

| Input (g) | Output (g) | Isolated Yield (%) | HPLC Purity (%) | Physical Form |

|---|---|---|---|---|

| 100 | 40 | 57 | 97.7 | Pale-yellow solid |

This method yields the hydrochloride salt with high purity suitable for further applications.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Precursors | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of ethyl acetoacetate with amine | Ethyl acetoacetate, amine, acid catalyst | Acidic medium, controlled temperature | Moderate (40-60) | Direct ring formation, simple setup | Requires regioselectivity control |

| Condensation of ethyl 3-aminocrotonate with formamide | Ethyl 3-aminocrotonate, formamide | Moderate to high temperature, catalyst | Moderate to good | Efficient functional group incorporation | Needs catalyst optimization |

| Industrial crystallization of hydrochloride salt | Organic layer, ethyl acetate, HCl in isopropanol | Ambient temperature, stirring, vacuum drying | 57 (isolated) | High purity, scalable process | Moderate yield, requires solvent handling |

Research Findings and Analytical Data

- Purity Assessment: High-performance liquid chromatography (HPLC) confirms product purity up to 97.7% in industrial preparations.

- Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to confirm the regiochemistry of the compound, identifying characteristic signals for the pyrrole ring and substituents.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates the molecular ion peak consistent with the molecular formula C₇H₁₀N₂O₂.

- Crystallography: X-ray crystallography, where applicable, confirms the stereochemistry and molecular conformation.

Notes on Functional Group Transformations

During synthesis and subsequent derivatization, the amino and ester groups serve as key reactive sites:

- Amino group: Can undergo acylation or alkylation to modify biological activity or solubility.

- Ester group: Can be hydrolyzed to carboxylic acid or converted to other ester derivatives to tailor physicochemical properties.

These transformations often follow the initial preparation of this compound and require controlled reaction conditions to preserve the pyrrole ring integrity.

化学反应分析

Types of Reactions

Ethyl 3-amino-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents such as thionyl chloride can facilitate substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated pyrrole derivatives.

科学研究应用

Medicinal Chemistry

Ethyl 3-amino-1H-pyrrole-2-carboxylate is utilized as a building block for synthesizing bioactive molecules. Its derivatives have shown promising results in various therapeutic areas:

- Anticancer Activity : Studies have indicated that related pyrrole derivatives exhibit cytotoxic effects against multiple cancer cell lines, suggesting potential applications in cancer therapeutics.

- Antimicrobial Properties : The compound has been investigated for its ability to inhibit the growth of various microorganisms, which positions it as a candidate for developing new antimicrobial agents.

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing complex heterocyclic compounds. It can undergo various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The ester group can be reduced to an alcohol.

- Substitution Reactions : The amino group can participate in nucleophilic substitutions, allowing for the introduction of different functional groups .

Biological Studies

Research into the biological effects of this compound has revealed its potential roles in modulating enzyme activities and receptor functions. Its derivatives are particularly noted for their:

- Antiviral Activities : Some studies have highlighted the ability of pyrrole derivatives to inhibit viral replication.

- Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, providing insights into potential anti-inflammatory drugs.

Anticancer Research

A study published in a peer-reviewed journal investigated the cytotoxic effects of this compound on soft tissue cancer cell lines. The results demonstrated significant inhibition of cell proliferation, indicating its potential as a lead compound for developing anticancer therapies.

Antimicrobial Studies

Another research effort focused on the antimicrobial properties of this compound against various bacterial strains. The findings suggested that this compound could serve as a template for designing new antibiotics, particularly against resistant strains.

作用机制

The mechanism of action of ethyl 3-amino-1H-pyrrole-2-carboxylate involves its interaction with biological targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active pyrrole moiety, which can then interact with cellular components .

相似化合物的比较

Comparison with Structurally Similar Compounds

Methyl 3-amino-1H-pyrrole-2-carboxylate

- CAS : 1326566-41-9

- Molecular Formula : C₆H₈N₂O₂

- Molecular Weight : 140.14 g/mol .

- Limited data on boiling point and solubility are available, but its lower molecular weight suggests improved solubility in polar solvents. Safety: Classified with hazards H315 (skin irritation) and H319 (eye irritation), similar to ethyl ester derivatives .

Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate

- CAS : 1038697-86-7

- Molecular Formula : C₁₀H₁₃N₃O₂

- Molecular Weight : 207.23 g/mol .

- Key Differences: Introduction of a cyano (-CN) group at position 4 and an ethyl substituent at position 1 significantly alters electronic properties, increasing electrophilicity at the pyrrole ring. The cyano group enhances stability toward oxidation and may improve binding affinity in medicinal chemistry applications.

Ethyl 5-amino-1H-pyrrole-2-carboxylate

- CAS : 755750-25-5

- Molecular Formula: C₇H₁₀N₂O₂ (same as the 3-amino isomer).

- Key Differences: The amino group at position 5 instead of 3 modifies regioselectivity in reactions. For example, electrophilic substitution favors position 4 in the 5-amino isomer, whereas the 3-amino derivative reacts at position 5 .

生物活性

Ethyl 3-amino-1H-pyrrole-2-carboxylate (EAPC) is a heterocyclic organic compound with significant biological activity. Its unique structure, characterized by a pyrrole ring substituted with an amino group and an ethyl ester, positions it as a promising candidate in medicinal chemistry. This article explores the biological activities of EAPC, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C7H10N2O2

- Molecular Weight : 154.167 g/mol

- LogP : 1.57 (indicating reasonable lipophilicity)

The structure of EAPC allows it to interact with various biological targets, influencing multiple biochemical pathways.

Biological Activity Overview

EAPC exhibits a range of biological activities, including:

- Antiviral Activity : EAPC derivatives have shown promise in inhibiting viral replication.

- Anti-inflammatory Properties : The compound has been noted for its ability to modulate inflammatory responses.

- Anticancer Effects : Research indicates that EAPC can induce cytotoxicity in various cancer cell lines.

- Antimicrobial Activity : EAPC demonstrates efficacy against several bacterial strains.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Description |

|---|---|

| Antiviral | Inhibits viral replication in vitro. |

| Anti-inflammatory | Modulates inflammatory cytokine production. |

| Anticancer | Induces apoptosis in cancer cell lines. |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |

Target Interactions

EAPC's biological effects are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : EAPC has been shown to inhibit key enzymes involved in cancer cell proliferation and viral replication.

- Receptor Modulation : The compound can modulate receptor activity, impacting signaling pathways associated with inflammation and cancer progression.

Biochemical Pathways

EAPC affects several biochemical pathways:

- Apoptosis Induction : It activates pathways leading to programmed cell death in tumor cells.

- Inflammatory Pathways : EAPC influences the NF-kB signaling pathway, reducing the expression of pro-inflammatory cytokines.

Pharmacokinetics

The pharmacokinetic profile of EAPC indicates favorable absorption and distribution characteristics:

- Absorption : The compound's LogP suggests good intestinal absorption.

- Metabolism : Initial studies indicate that EAPC undergoes metabolic transformations that may enhance its bioactivity.

- Excretion : Further research is needed to fully understand the excretion pathways.

Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of EAPC on various cancer cell lines, including A-431 (epidermoid carcinoma) and MDA-MB-468 (breast cancer). Results indicated significant dose-dependent cytotoxicity, with IC50 values ranging from 10 to 30 µM across different cell lines .

Antibacterial Activity

Research demonstrated that EAPC exhibits antibacterial properties against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. Minimum inhibitory concentrations (MICs) were reported as low as 0.03125 µg/mL for certain strains .

Molecular Docking Studies

Molecular docking simulations have suggested that EAPC possesses good binding affinity for targets such as acetylcholinesterase (AChE) and α-glycosidase, indicating potential as a therapeutic agent in neurodegenerative diseases and diabetes management .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for ethyl 3-amino-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, oxidation with potassium permanganate or hydrogen peroxide introduces nitro groups, while reduction using lithium aluminum hydride yields amine derivatives . Substitution reactions with nucleophiles (e.g., amines, thiols) under acid/base catalysis enable further derivatization. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) can improve yields by 15–20% .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry, as seen in δ 6.46 ppm (pyrrole C-H) and δ 161.6 ppm (ester carbonyl) . High-Resolution Mass Spectrometry (HRMS) validates molecular ions (e.g., [M+H]+ at m/z 244.28904) , while X-ray crystallography resolves stereochemistry, as demonstrated for related pyrroloquinoxalines .

Q. What are the common functionalization strategies for the amino and ester groups in this compound?

- Methodological Answer : The amino group undergoes acylation (e.g., with benzoyl chloride) or alkylation (e.g., methyl iodide under basic conditions). The ester group is hydrolyzed to carboxylic acid using NaOH/EtOH (80°C, 6 hr) or transesterified with alcohols (e.g., methanol, catalyzed by H₂SO₄) .

Advanced Research Questions

Q. How does structural derivatization impact the compound’s bioactivity, particularly in receptor binding or enzyme inhibition?

- Methodological Answer : Introducing substituents like aryl groups (e.g., 4-fluorophenyl) enhances hydrophobic interactions with target proteins. For instance, naphthyl-substituted analogs show improved binding to quinoxaline-binding enzymes (IC₅₀ reduction from 15 µM to 2.3 µM) . Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can identify key binding residues .

Q. What experimental challenges arise in resolving regioselectivity during synthesis, and how are they addressed?

- Methodological Answer : Competing pathways in cyclization (e.g., 3- vs. 5-position substitution) are mitigated using directing groups (e.g., Boc-protected amines) or Lewis acids (e.g., ZnCl₂). Regioselectivity is confirmed via 2D NMR (NOESY) and isotopic labeling .

Q. How do contradictory data on biological activity across structural analogs inform SAR (Structure-Activity Relationship) studies?

- Methodological Answer : Discrepancies in lipid-lowering effects between ethyl 3-phenyl (active) and 4-methylphenyl (inactive) derivatives highlight the critical role of substituent position. Meta-analysis of IC₅₀ values and molecular dynamics simulations (e.g., GROMACS) can reconcile these differences by modeling steric hindrance or electronic effects .

Q. What strategies optimize solubility and bioavailability for in vivo assays?

- Methodological Answer : Ester-to-amide conversion (via coupling with HATU/DIPEA) improves solubility (logP reduction from 2.8 to 1.5). PEGylation or formulation with cyclodextrins enhances bioavailability, as shown in pharmacokinetic studies (AUC increase by 3.5-fold) .

Q. Methodological Considerations for Contradictory Findings

- Issue : Variability in reported yields (40–66%) for similar synthetic routes .

- Resolution : Use of continuous flow reactors improves consistency (yield SD ±3%) by controlling residence time and temperature .

属性

IUPAC Name |

ethyl 3-amino-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7(10)6-5(8)3-4-9-6/h3-4,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNDLEQTZLQLTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378460 | |

| Record name | ethyl 3-amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252932-48-2 | |

| Record name | ethyl 3-amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-amino-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。